REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=2[NH:4][C:3]1=S.O=S(Cl)[Cl:17]>>[Cl:17][C:3]1[N:2]([CH3:1])[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=2[N:4]=1
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Name
|
|
Quantity
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5.8 g
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Type
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reactant
|
Smiles
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CN1C(NC2=C1C=CC(=C2)[N+](=O)[O-])=S
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
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ice water
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Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
extracted with CH2Cl2
|
Type
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WASH
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Details
|
The organic layers was washed with 10% NaHCO3 water solution, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |